molecular formula C8H12N2OS B10844589 5-(Piperidin-4-yl)isothiazol-3-ol

5-(Piperidin-4-yl)isothiazol-3-ol

Cat. No.: B10844589
M. Wt: 184.26 g/mol
InChI Key: WUINUICOEAZPLK-UHFFFAOYSA-N
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Description

5-(Piperidin-4-yl)isothiazol-3-ol is a heterocyclic compound featuring a piperidine ring fused to an isothiazole moiety. It has garnered attention in medicinal chemistry due to its dual pharmacological relevance:

  • GABAA Receptor Modulation: As a structural analog of γ-aminobutyric acid (GABA), it exhibits partial agonist activity at GABAA receptors, albeit with lower affinity compared to isoxazole-based analogs like 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) .
  • Anti-Fibrinolytic Activity: It demonstrates potent inhibition of plasmin by targeting the kringle 1 domain, outperforming its isoxazole counterpart in anti-fibrinolytic assays .

The compound’s sulfur-containing isothiazole ring distinguishes it from oxygen-containing isoxazole analogs, influencing its electronic properties, binding interactions, and biological activity.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

5-piperidin-4-yl-1,2-thiazol-3-one

InChI

InChI=1S/C8H12N2OS/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,10,11)

InChI Key

WUINUICOEAZPLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=O)NS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(piperidin-4-yl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with isothiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(piperidin-4-yl)isothiazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazole compounds .

Scientific Research Applications

5-(piperidin-4-yl)isothiazol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(piperidin-4-yl)isothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

GABAA Receptor Binding (Ki Values)

Data from competitive binding assays reveal stark differences in receptor affinity:

Compound Name Ki (nM) Reference
5-(Piperidin-4-yl)isothiazol-3-ol 1870
5-(4-Piperidyl)-4-propylisothiazol-3-ol 440
4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol 220
5-(Piperidin-4-yl)isoxazol-3-ol (4-PIOL) 9100

Key Observations :

  • Heteroatom Impact : Replacement of oxygen (isoxazole) with sulfur (isothiazole) reduces GABAA affinity (e.g., 4-PIOL vs. 5-(Piperidin-4-yl)isothiazol-3-ol), likely due to altered hydrogen-bonding capacity .
  • Substituent Effects : Addition of a propyl or phenyl group at position 4 enhances GABAA binding, as seen in 5-(4-Piperidyl)-4-propylisothiazol-3-ol (Ki = 440 nM) and 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol (Ki = 220 nM) .

Anti-Fibrinolytic Activity

In plasmin inhibition assays, 5-(Piperidin-4-yl)isothiazol-3-ol exhibited superior potency compared to 4-PIOL, with a 93% correlation (R² = 0.93) between anti-fibrinolytic activity and kringle 1 domain binding . Computational modeling (Posit alignment + Tcombo scoring) supported its enhanced fit within the kringle 1 pocket, attributed to sulfur’s larger atomic radius and polarizability .

Mechanistic Divergence Across Targets

The compound’s activity is context-dependent:

  • GABAA Receptors : Lower efficacy compared to isoxazole analogs, suggesting sulfur disrupts interactions with key residues (e.g., α1-subunit histidine or tyrosine) .
  • Plasmin Inhibition: Sulfur enhances interactions with the hydrophobic kringle 1 domain, explaining its anti-fibrinolytic superiority over 4-PIOL .

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